molecular formula C22H22N2O4 B3037773 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione CAS No. 59552-68-0

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione

Cat. No. B3037773
CAS RN: 59552-68-0
M. Wt: 378.4 g/mol
InChI Key: CHUOLQZODKVFAI-UHFFFAOYSA-N
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Description

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione is a chemical compound that has been studied in the field of chemistry . It is a derivative of dibenzylpiperazine .


Synthesis Analysis

The trans - and (±) cis -isomers of 1,4-dimethyl-and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione were synthesized . The hydriodic acid reduction of 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione gave (±)- cis -3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione . The unknown isolated from the permanganate oxidation of (±)- cis - 1,4-diacetyl-3,6-dibenzylpiperazine-2,5- has been identified as the corresponding trans -isomer .


Molecular Structure Analysis

The molecular structure of 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione involves trans - and (±) cis -isomers . Further details about its molecular structure are not available in the retrieved sources.


Chemical Reactions Analysis

The autoxidation of (±) cis - and trans -3,6-dibenzyl-1,4- dimethylpiperazine-2,5-diones has been shown to give (±)-6- benzyl-1,4-dimethylpiperazine-2,3,5-trione . Oxidation of a (2) cis-trans mixture of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-diones, with elemental sulfur was shown to give (±)-(Z)-1-acetyl- 6-benzyl-3-benzylidenepiperazine-2,5-dione .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Characterization : 1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione has been a subject of study for its synthesis and stereochemical properties. Marcuccio and Elix (1985) explored the synthesis and stereochemistry of its trans- and cis-isomers, providing insights into its molecular structure and formation processes (Marcuccio & Elix, 1985).

Chemical Reactions and Derivatives

  • Reactivity and Derivatives Formation : The compound's reactivity in various chemical reactions, such as condensation with aldehydes, has been investigated. Gallina and Liberatori (1974) studied its condensation with aldehydes, leading to the synthesis of albonoursin and unsymmetrical derivatives (Gallina & Liberatori, 1974). Additionally, Villemin and Alloum (1990) examined its condensation under specific conditions like microwave irradiation, enhancing our understanding of its potential in synthetic chemistry (Villemin & Alloum, 1990).

Biological and Medicinal Research

  • Biological and Medicinal Applications : In the realm of biological and medicinal research, Eamvijarn et al. (2012) discovered that a derivative of 1,4-diacetyl-2,5-dibenzylpiperazine showed in vitro cytostatic activity in human cancer cells, indicating potential as a novel scaffold for anticancer compounds (Eamvijarn et al., 2012).

properties

IUPAC Name

1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(25)23-19(13-17-9-5-3-6-10-17)22(28)24(16(2)26)20(21(23)27)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOLQZODKVFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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